2-(Pyridin-4-yloxy)ethanamine hydrochloride
Overview
Description
2-(Pyridin-4-yloxy)ethanamine hydrochloride: is a chemical compound with the molecular formula C7H10N2O.HCl. It is a derivative of ethanamine, where the amino group is substituted with a pyridin-4-yloxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yloxy)ethanamine hydrochloride typically involves the reaction of 4-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-4-yloxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridin-4-yloxyacetic acid.
Reduction: 2-(Pyridin-4-yloxy)ethanamine.
Substitution: N-substituted derivatives of 2-(Pyridin-4-yloxy)ethanamine.
Scientific Research Applications
Chemistry: 2-(Pyridin-4-yloxy)ethanamine hydrochloride is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its activity against various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yloxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. In receptor studies, it acts as a ligand, influencing receptor signaling and cellular responses .
Comparison with Similar Compounds
- 2-(Pyridin-2-yloxy)ethanamine hydrochloride
- 2-(Pyridin-3-yloxy)ethanamine hydrochloride
- 2-(Pyridin-4-yloxy)propylamine hydrochloride
Uniqueness: 2-(Pyridin-4-yloxy)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-pyridin-4-yloxyethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-3-6-10-7-1-4-9-5-2-7;/h1-2,4-5H,3,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLAZURNRKKWFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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